molecular formula C14H17N3O3 B14874546 Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate

Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate

Cat. No.: B14874546
M. Wt: 275.30 g/mol
InChI Key: ROUVIBBPQJGUTM-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a cyanopyridine moiety, and a tert-butyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced via nucleophilic substitution reactions using suitable pyridine derivatives.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanopyridine moiety or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-((2-cyanopyridin-4-yl)oxy)pyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    Tert-butyl 4-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate: Contains a piperidine ring and a cyanopyridine moiety.

Uniqueness

Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific research applications and synthetic strategies.

Properties

IUPAC Name

tert-butyl 3-(4-cyanopyridin-3-yl)oxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-11(9-17)19-12-7-16-5-4-10(12)6-15/h4-5,7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUVIBBPQJGUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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